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The experimental anti-tubercular agent, AU1235, has demonstrated notable preclinical activity

against Mycobacterium tuberculosis. However, its advancement into clinical use is contingent

on successful combination therapy development. As with all new anti-tubercular drugs, the

emergence of drug resistance is a primary concern, necessitating a multi-drug approach to

effectively combat the resilient pathogen.

Currently, there is a significant gap in the publicly available data regarding the synergistic,

additive, or antagonistic effects of AU1235 when used in combination with existing first- and

second-line anti-tubercular drugs. The mechanism of action of AU1235, while under

investigation, is not fully elucidated, further complicating the rational design of combination

regimens. Researchers are actively exploring its potential to shorten treatment duration and

improve outcomes for patients with both drug-susceptible and drug-resistant tuberculosis.

This document provides an overview of the current, albeit limited, understanding of AU1235
and outlines the necessary experimental protocols to evaluate its potential in combination

therapies. The following application notes and protocols are intended to guide researchers in

the systematic investigation of AU1235's interactive properties with other anti-tubercular

agents.

Application Notes
The development of new tuberculosis treatment regimens requires a rigorous evaluation of

drug interactions. For an investigational agent like AU1235, it is crucial to systematically assess

its potential to be a part of a combination therapy. The primary goals of these investigations are
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to identify synergistic combinations that can lead to enhanced bacterial killing, reduced

treatment times, and a lower propensity for the development of drug resistance.

Key considerations for designing combination studies with AU1235 include:

Selection of Companion Drugs: Initial studies should focus on combinations with standard

first-line drugs (isoniazid, rifampicin, pyrazinamide, ethambutol) and key second-line agents

used for drug-resistant TB (e.g., fluoroquinolones, bedaquiline, linezolid).

In Vitro Synergy Testing: The checkerboard assay is the gold standard for quantifying the

interaction between two antimicrobial agents. This method allows for the determination of the

Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as

synergistic, additive, indifferent, or antagonistic.

Dynamic Time-Kill Assays: These experiments provide a more dynamic view of the

bactericidal or bacteriostatic activity of drug combinations over time, offering insights beyond

the static endpoints of MIC-based assays.

In Vivo Efficacy Models: Promising in vitro combinations must be validated in animal models

of tuberculosis, typically in mice or guinea pigs. These studies assess the ability of the drug

combination to reduce bacterial load in the lungs and spleen and to prevent relapse after

treatment cessation.

Resistance Frequency Studies: It is essential to determine if combination therapy with

AU1235 suppresses the emergence of drug-resistant mutants compared to monotherapy

with the individual components.

Protocols
Protocol 1: In Vitro Checkerboard Synergy Assay
This protocol details the methodology for assessing the synergistic, additive, indifferent, or

antagonistic interactions between AU1235 and other anti-tubercular agents using the

microplate-based checkerboard method.

Materials:

96-well microplates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15564615?utm_src=pdf-body
https://www.benchchem.com/product/b15564615?utm_src=pdf-body
https://www.benchchem.com/product/b15564615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase)

AU1235 stock solution of known concentration

Stock solutions of comparator anti-tubercular agents

Mycobacterium tuberculosis H37Rv culture in mid-log phase

Resazurin sodium salt solution (0.02% w/v)

Incubator at 37°C

Procedure:

Preparation of Drug Dilutions:

Prepare serial twofold dilutions of AU1235 and the comparator drug in 7H9 broth.

In a 96-well plate, add 50 µL of 7H9 broth to each well.

Add 50 µL of the AU1235 dilutions along the x-axis (e.g., columns 2-11), creating a

concentration gradient.

Add 50 µL of the comparator drug dilutions along the y-axis (e.g., rows B-G), creating a

concentration gradient in the opposite direction. The final volume in each well containing

both drugs will be 100 µL.

Include wells with each drug alone (row H and column 12) and a drug-free control (well

H12).

Inoculation:

Dilute the mid-log phase M. tuberculosis culture to a final concentration of approximately 5

x 10^5 CFU/mL.

Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
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Incubation:

Seal the plates and incubate at 37°C for 7 days.

Determination of MIC:

After incubation, add 30 µL of the resazurin solution to each well and incubate for an

additional 24-48 hours.

A color change from blue to pink indicates bacterial growth.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the

drug that prevents this color change.

Calculation of FIC Index:

The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

The FIC index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug

B.

The interaction is interpreted as follows:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Data Presentation:
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TBD: To be determined through experimentation.

Protocol 2: In Vivo Murine Model of Tuberculosis
This protocol outlines a standard approach to evaluate the efficacy of AU1235 in combination

with other anti-tubercular agents in a mouse model of chronic tuberculosis infection.

Materials:

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Mycobacterium tuberculosis H37Rv

Aerosol exposure chamber

Oral gavage needles
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Drug formulations of AU1235 and comparator agents

Middlebrook 7H11 agar plates supplemented with 10% OADC

Stomacher or tissue homogenizer

Procedure:

Infection:

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to implant approximately

100-200 bacilli in the lungs.

Treatment Initiation:

Allow the infection to establish for 4 weeks to develop a chronic infection state.

Randomize mice into treatment groups (n=8-10 per group), including:

Untreated control

AU1235 monotherapy

Comparator drug monotherapy

AU1235 + comparator drug combination therapy

Drug Administration:

Administer drugs daily or as determined by their pharmacokinetic properties, typically via

oral gavage, for 4-8 weeks.

Assessment of Bacterial Load:

At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of

mice from each group.

Aseptically remove the lungs and spleen.
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Homogenize the organs in sterile saline.

Plate serial dilutions of the homogenates on 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units

(CFU).

Relapse Study:

After the completion of treatment, keep a subset of mice for an additional 8-12 weeks

without treatment.

At the end of this period, determine the bacterial load in the lungs and spleen to assess

the sterilizing activity of the treatment regimen. A relapse is defined by the regrowth of

bacteria in the organs.

Data Presentation:
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TBD: To be determined through experimentation. N/A: Not applicable.
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Caption: Experimental workflow for evaluating AU1235 combination therapies.

Perform Checkerboard Assay

Calculate FIC Index
(FICI = FIC_A + FIC_B)

FICI Value?

Synergy
(FICI <= 0.5)

≤ 0.5

Additive/Indifference
(0.5 < FICI <= 4.0)

> 0.5 and ≤ 4.0

Antagonism
(FICI > 4.0)

> 4.0

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15564615?utm_src=pdf-body-img
https://www.benchchem.com/product/b15564615?utm_src=pdf-body
https://www.benchchem.com/product/b15564615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logic for interpreting checkerboard assay results.

To cite this document: BenchChem. [The Challenge of Progressing AU1235 in Tuberculosis
Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564615#using-au1235-in-combination-with-other-
anti-tubercular-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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